N-[(2Z)-4-(4-tert-butylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst.
Final Assembly: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be explored for its potential as a pharmacophore. The presence of the piperazine moiety suggests possible activity as a central nervous system agent.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects
Industry
In industry, the compound may find use in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE involves interactions with specific molecular targets. The piperazine moiety may interact with neurotransmitter receptors, while the thiazole ring could engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-METHYLAMINE
- **N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-ETHYLAMINE
Uniqueness
The uniqueness of N-[4-[4-(TERT-BUTYL)PHENYL]-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the piperazine and thiazole rings provide multiple sites for interaction with biological targets.
Properties
Molecular Formula |
C24H30N4S |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-3-(4-methylpiperazin-1-yl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H30N4S/c1-24(2,3)20-12-10-19(11-13-20)22-18-29-23(25-21-8-6-5-7-9-21)28(22)27-16-14-26(4)15-17-27/h5-13,18H,14-17H2,1-4H3 |
InChI Key |
GRWLJTXFGDEWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N4CCN(CC4)C |
Origin of Product |
United States |
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